3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a significant compound in medicinal chemistry, characterized by its unique structure and potential pharmacological applications. Its molecular formula is , with a molecular weight of 220.27 g/mol. The compound features a pyrrolidine ring, which is known for its versatility in drug discovery and development, particularly in the synthesis of bioactive molecules.
This compound falls under the category of pyrrolidinones, which are five-membered nitrogen-containing heterocycles. Pyrrolidinones are often utilized in the design of pharmaceuticals due to their ability to mimic natural products and their biological activity. The structural components of 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one include an amino group and a methoxyphenyl substituent, which contribute to its potential biological properties.
The synthesis of 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can be approached through various synthetic pathways, primarily involving the functionalization of pyrrolidine derivatives. One efficient method utilizes donor–acceptor cyclopropanes as intermediates. This process involves:
The reaction conditions typically include refluxing in solvents like toluene with acetic acid, allowing for efficient conversion and high yields of the desired product.
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one has a distinct molecular structure characterized by:
The structural representation can be summarized using the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.27 g/mol |
InChI Key | HAGJMFSHYXVTPW-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(C2=O)N |
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions due to the presence of functional groups:
These reactions are crucial for developing derivatives with enhanced pharmacological profiles.
The mechanism of action for compounds like 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding with target sites, potentially leading to inhibition or activation of specific biological pathways.
Research indicates that derivatives of pyrrolidinones exhibit various biological activities, including antioxidant and anticancer properties . The specific mechanism may vary depending on the target but often involves modulation of signaling pathways or interference with cellular processes.
The physical properties of 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one include:
Chemical properties include:
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is utilized in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2